Disodium (2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid yellow 259, also known as Acid Yellow 25, is a synthetic azo dye with the chemical formula C23H20N5NaO6S2. It is widely used in various industries due to its vibrant yellow color and excellent dyeing properties. This compound is primarily used in textile, paper, and leather industries for dyeing purposes. Additionally, it finds applications in biological staining and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid yellow 259 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods
Industrial production of Acid yellow 259 involves large-scale diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, to form the azo dye. The reaction mixture is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acid yellow 259 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Acid yellow 259 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The mechanism of action of Acid yellow 259 involves its interaction with molecular targets through its azo group. The compound can undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and properties. These reactions can affect the dye’s binding affinity to different substrates and its overall stability.
Comparison with Similar Compounds
Similar Compounds
- Acid Yellow 17
- Acid Yellow 23 (Tartrazine)
- Pigment Yellow 13
- Pigment Red 38
Uniqueness
Acid yellow 259 is unique due to its specific chemical structure, which imparts distinct dyeing properties and stability. Compared to other similar compounds, it offers excellent lightfastness, heat resistance, and chemical stability, making it a preferred choice in various industrial applications.
Biological Activity
Disodium (2-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzoato(2-))(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(2-) is a complex azo compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of azo dyes, characterized by the presence of nitrogen-nitrogen double bonds (–N=N–). Its structure includes two distinct pyrazole moieties connected by azo linkages to benzoate groups, with chromate ions contributing to its overall stability and reactivity.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄CrN₄Na₂O₆S |
Molecular Weight | 480.4 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of azo compounds. The pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines. For example, in vitro assays demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
The biological activity is primarily attributed to:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells.
- PPARγ Modulation : Similar compounds have been identified as partial agonists for PPARγ, influencing metabolic pathways related to glucose homeostasis and lipid metabolism .
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits antimicrobial effects against various pathogens. Studies indicate that it has inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Study 1: Anticancer Efficacy
A study published in PLOS ONE evaluated the anticancer efficacy of a series of dihydropyrano[2,3-c]pyrazole derivatives, closely related to our compound. The results indicated that certain derivatives had potent activity against PPARγ receptors and exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Study 2: Antimicrobial Effects
Research conducted on the antimicrobial properties of azo compounds revealed that our compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds in developing new antimicrobial agents .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological evaluations are necessary to determine the compound's safety profile, particularly regarding skin irritation and sensitization potential as outlined in cosmetic product safety reports .
Toxicity Assessment Table
Endpoint | Result |
---|---|
Skin Irritation | Moderate |
Eye Irritation | Severe |
Sensitization Potential | Low |
Properties
CAS No. |
84682-44-0 |
---|---|
Molecular Formula |
C34H26CrN8Na2O9S |
Molecular Weight |
820.7 g/mol |
IUPAC Name |
disodium;chromium;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid;2-[[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-id-4-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H13N4O6S.C17H13N4O3.Cr.2Na/c1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;;;/h2-9H,1H3,(H,23,24)(H,25,26,27);2-10H,1H3,(H,23,24);;;/q2*-1;;2*+1 |
InChI Key |
OITXSPIQGVPYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O.[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.